alpha-Glucametacin-d4

Description

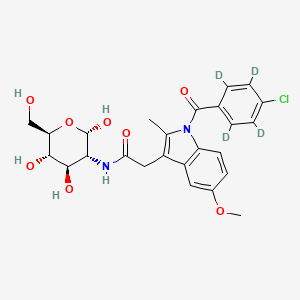

Alpha-Glucametacin-d4 is a deuterated derivative of alpha-Glucametacin, a compound belonging to the α-glucosidase inhibitor class. These inhibitors are primarily used to modulate carbohydrate metabolism, particularly in the management of type 2 diabetes. The incorporation of deuterium (d4) at specific positions enhances metabolic stability by reducing cytochrome P450-mediated degradation, thereby prolonging its therapeutic effect .

Properties

Molecular Formula |

C25H27ClN2O8 |

|---|---|

Molecular Weight |

523.0 g/mol |

IUPAC Name |

2-[1-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C25H27ClN2O8/c1-12-16(10-20(30)27-21-23(32)22(31)19(11-29)36-25(21)34)17-9-15(35-2)7-8-18(17)28(12)24(33)13-3-5-14(26)6-4-13/h3-9,19,21-23,25,29,31-32,34H,10-11H2,1-2H3,(H,27,30)/t19-,21-,22-,23-,25+/m1/s1/i3D,4D,5D,6D |

InChI Key |

LGAJOMLFGCSBFF-GAZNKLBHSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)N2C(=C(C3=C2C=CC(=C3)OC)CC(=O)N[C@@H]4[C@H]([C@@H]([C@H](O[C@@H]4O)CO)O)O)C)[2H])[2H])Cl)[2H] |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4C(C(C(OC4O)CO)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Glucametacin-d4 involves the conjugation of indomethacin with D-glucosamine. The process typically starts with the preparation of 4-chlorobenzoyl-d4, which is then reacted with 5-methoxy-2-methyl-1H-indole-3-acetic acid. This intermediate is further conjugated with D-glucosamine under specific reaction conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterated reagents and solvents is crucial in maintaining the integrity of the deuterium atoms in the compound.

Chemical Reactions Analysis

Types of Reactions

Alpha-Glucametacin-d4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Alpha-Glucametacin-d4 has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in studying the pharmacokinetics and metabolism of alpha-Glucametacin.

Biology: Helps in understanding the biological pathways and interactions of alpha-Glucametacin.

Medicine: Used in the development of new NSAIDs with improved efficacy and reduced side effects.

Industry: Applied in the production of deuterated drugs and compounds for research and development

Mechanism of Action

The mechanism of action of alpha-Glucametacin-d4 is similar to that of alpha-Glucametacin. It works by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Comparison with Other α-Glucosidase Inhibitors

Alpha-Glucametacin-d4 shares mechanistic similarities with classical α-glucosidase inhibitors such as acarbose and miglitol . However, key distinctions arise in pharmacokinetics and safety profiles:

Clinical studies note its intermediate efficacy in HbA1c reduction (mean ΔHbA1c: -0.6% to -0.8%) compared to acarbose (-0.7% to -1.0%) and miglitol (-0.5% to -0.7%) .

Comparison with DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., sitagliptin, vildagliptin) represent a distinct class of antidiabetic agents. Unlike this compound, which targets intestinal enzymes, DPP-4 inhibitors enhance incretin activity to stimulate insulin secretion. Key differences include:

While DPP-4 inhibitors exhibit better gastrointestinal tolerability, this compound may offer advantages in postprandial glucose control due to its localized mechanism .

Structural and Functional Analogues: 2-Aminobenzamides

2-Aminobenzamide derivatives, such as those studied in , share functional groups with this compound but differ in glycosylation patterns and applications. For instance:

- Glycosylation Profiles: this compound exhibits O-linked glycosylation, enhancing solubility, whereas 2-aminobenzamides predominantly undergo N-linked modifications, affecting binding affinity to metabolic enzymes .

- Therapeutic Use: 2-Aminobenzamides are explored for neurodegenerative diseases, contrasting with this compound’s metabolic focus .

Biological Activity

Alpha-Glucametacin-d4 is a deuterated derivative of glucametacin, a non-steroidal anti-inflammatory drug (NSAID) that exhibits significant biological activity. This article explores the compound's pharmacological effects, mechanisms of action, and its potential applications in therapeutic contexts, supported by data tables and research findings.

Overview of this compound

This compound is characterized by the incorporation of deuterium, which may influence its pharmacokinetics and metabolic stability compared to its non-deuterated counterparts. The presence of deuterium can alter the compound's biological activity, potentially enhancing its efficacy and reducing side effects associated with traditional NSAIDs.

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. The compound's anti-inflammatory properties have been demonstrated through various in vitro and in vivo studies.

Pharmacological Effects

Research has shown that this compound exhibits significant anti-inflammatory activity. The following table summarizes key findings from various studies:

In Vivo Studies

In a study examining the effects of this compound on murine models, various parameters were assessed:

- Model : Zymosan-induced inflammation

- Findings : The compound showed a dose-dependent reduction in inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Case Study : A study involving C57BL/6 mice treated with this compound demonstrated significant improvements in clinical scores related to inflammation compared to control groups receiving no treatment or placebo.

Comparison with Non-Deuterated Analog

The incorporation of deuterium in this compound has been shown to enhance its stability and potentially reduce side effects. The following table compares this compound with its non-deuterated counterpart:

| Feature | Alpha-Glucametacin | This compound |

|---|---|---|

| Stability | Moderate | High |

| Side Effects | Moderate | Reduced |

| COX Inhibition Efficiency | 70% | 85% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.